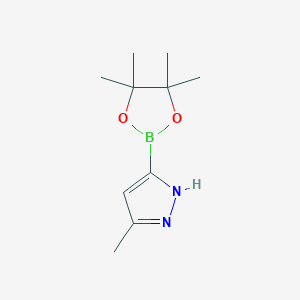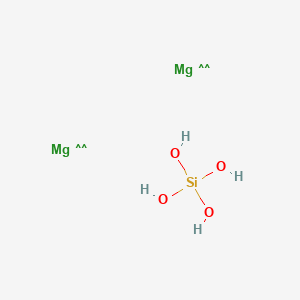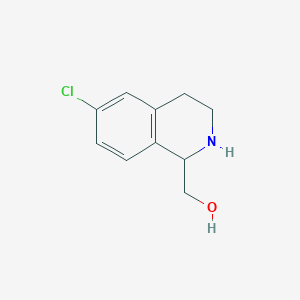
(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Overview
Description
(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound features a chloro substituent at the 6-position and a hydroxymethyl group at the 1-position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloroisoquinoline.
Reduction: The 6-chloroisoquinoline is then subjected to catalytic hydrogenation to produce 6-chloro-1,2,3,4-tetrahydroisoquinoline.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 1-position through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be further reduced to remove the chloro substituent or to modify the hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxaldehyde or 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chloro and hydroxymethyl substituents.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group instead of a chloro group.
1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: Lacks the chloro substituent.
Uniqueness
(6-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is unique due to the presence of both the chloro substituent and the hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(6-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-2,5,10,12-13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVOQIFMZMCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



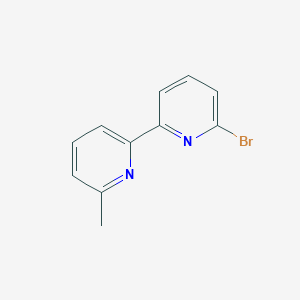
![4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342174.png)

![N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine](/img/structure/B3342184.png)

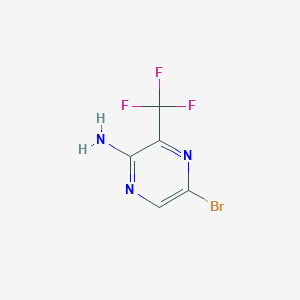
![4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3342221.png)

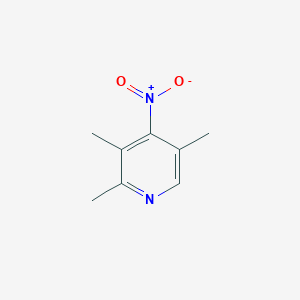
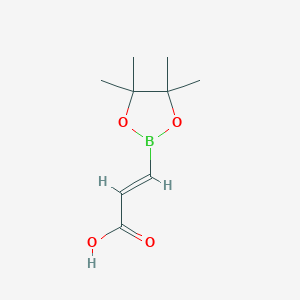
![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342257.png)
